2-Methyl-3,4-diphenylquinoline
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Overview
Description
2-Methyl-3,4-diphenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,4-diphenylquinoline typically involves the condensation of aniline derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method is the Doebner–von Miller reaction, which involves the reaction of aniline with pyruvic acid and benzaldehyde under acidic conditions . Another method includes the Friedländer synthesis, where 2-aminobenzophenone reacts with acetophenone in the presence of a base .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are commonly used. Green chemistry approaches, including the use of ionic liquids and microwave irradiation, have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3,4-diphenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and as a histone deacetylase inhibitor.
Industry: Utilized in the development of organic semiconductors and electroluminescent materials.
Mechanism of Action
The biological activity of 2-Methyl-3,4-diphenylquinoline is attributed to its ability to interact with various molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . The compound also interacts with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
2-Phenylquinoline: Lacks the methyl group, making it less hydrophobic.
3,4-Diphenylquinoline: Similar structure but without the methyl group, affecting its biological activity.
2-Methylquinoline: Lacks the diphenyl groups, resulting in different chemical properties.
Uniqueness: 2-Methyl-3,4-diphenylquinoline’s unique combination of methyl and diphenyl substituents enhances its hydrophobicity and ability to interact with biological membranes, making it a promising candidate for drug development and industrial applications .
Properties
CAS No. |
10266-18-9 |
---|---|
Molecular Formula |
C22H17N |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-methyl-3,4-diphenylquinoline |
InChI |
InChI=1S/C22H17N/c1-16-21(17-10-4-2-5-11-17)22(18-12-6-3-7-13-18)19-14-8-9-15-20(19)23-16/h2-15H,1H3 |
InChI Key |
SPGIDEZLPVURIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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